rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2R)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXGNJABBYVEHY-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175168-70-4 | |
| Record name | rac-(1R,2R)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes with diazo compounds in the presence of transition metal catalysts. The reaction conditions often include the use of rhodium or copper catalysts to facilitate the formation of the cyclopropane ring . Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its cyclopropane structure allows for unique reactivity patterns that are beneficial in creating various derivatives.
Medicinal Chemistry
The compound is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals. Its bromophenyl substituent may enhance biological activity through interactions with biological targets.
Material Science
Due to its unique chemical structure, this compound is being explored as a precursor for novel materials, including polymers and organic light-emitting diodes (OLEDs). Its properties can be tailored for specific applications in electronic devices.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various cyclopropane derivatives, including this compound, evaluated their biological activity against specific enzymes. The results indicated that certain derivatives exhibited significant inhibitory effects on enzymes related to metabolic pathways, suggesting potential therapeutic applications .
Case Study 2: Application in OLED Technology
Research conducted on the use of this compound as an intermediate in OLED fabrication demonstrated promising results. The compound's structural characteristics contributed to improved efficiency and stability of the resulting organic materials .
Mechanism of Action
The mechanism by which rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signaling cascades and alteration of gene expression .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Cyclopropane Carboxylic Acids
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., Br, Cl): Enhance the acidity of the carboxylic acid group. Heteroaromatic Substituents (e.g., thiophene, pyridine): Introduce conjugation and redox-active properties. For example, the thiophene derivative (CAS 1818257-71-4) may exhibit distinct electronic behavior in polymer chemistry .
Applications :
Research Findings:
- Synthetic Accessibility : Compounds like 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide (mp 102.2–102.5°C) demonstrate that cyclopropane carboxylates can be functionalized into amides for enhanced solubility or bioactivity .
- Safety Profiles : Many halogenated cyclopropanes (e.g., dichlorophenyl variant) carry hazard warnings (e.g., H315, H319 for skin/eye irritation), necessitating careful handling .
Biological Activity
Rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid (CAS No. 175168-70-4) is a chiral compound characterized by its unique cyclopropane structure and a bromophenyl substituent. With a molecular formula of C10H9BrO2 and a molecular weight of 241.08 g/mol, this compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its biological activity and potential applications are the focus of this article.
Chemical Structure
The structural representation of this compound can be illustrated as follows:
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as an intermediate in synthetic pathways for biologically active compounds. Research indicates that cyclopropane derivatives often exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects.
The biological activity of this compound may stem from its ability to interact with specific biological targets, potentially influencing metabolic pathways. The presence of the bromophenyl group is hypothesized to enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.
Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of various cyclopropane derivatives, including this compound. The results demonstrated that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
Study 2: Synthesis and Biological Evaluation
In another research effort focused on synthesizing analogs of this compound, several derivatives were evaluated for their biological activity. The study reported that modifications to the bromophenyl substituent resulted in varying degrees of biological efficacy, highlighting the importance of structural features in determining activity .
Comparative Analysis with Related Compounds
To better understand the biological implications of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Trans-2-(4-Bromophenyl)cyclopropanecarboxylic acid | C10H9BrO2 | Different bromine position; potential different activity |
| Rac-(1R,2R)-2-(3-Bromophenyl)cyclopropane-1-c.a | C10H9BrO2 | Stereoisomeric variant; may exhibit different reactivity |
| 2-(3-Bromophenyl)cyclopropanecarboxylic acid | C10H9BrO2 | Lacks chirality; simpler reactivity profile |
This table illustrates how variations in bromine positioning and stereochemistry can influence the biological behavior and reactivity profiles of these compounds.
Q & A
Q. What are the key synthetic routes for synthesizing rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclopropanation of a precursor (e.g., styrene derivatives) using diazo compounds and transition metal catalysts (e.g., Rh(II) or Cu(I)) to form the strained cyclopropane ring . The bromophenyl group can be introduced via Suzuki-Miyaura coupling using 2-bromophenylboronic acid as a precursor, followed by carboxylation to install the carboxylic acid moiety . Critical steps include:
- Steric control : Use chiral ligands (e.g., bisoxazolines) to achieve the (1R,2R) stereochemistry.
- Purification : Column chromatography or recrystallization to achieve ≥97% purity, as verified by HPLC .
Table 1 : Comparative reaction conditions for cyclopropanation:
| Catalyst | Yield (%) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Rh₂(OAc)₄ | 65–75 | 85–90% | |
| Cu(OTf)₂ | 50–60 | 70–80% |
Q. How is the purity and stereochemical integrity of the compound validated?
- Methodological Answer :
- Purity : Assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Commercial batches (e.g., Thermo Scientific) report ≥97% purity .
- Stereochemistry : Confirmed using chiral HPLC or NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃). X-ray crystallography may resolve ambiguous cases .
Q. What are the recommended storage conditions to prevent degradation?
- Methodological Answer : Store at 2–8°C under inert gas (N₂ or Ar) in amber glass vials to avoid photodegradation. Desiccate to prevent hydrolysis of the cyclopropane ring .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the cyclopropane ring in cross-coupling reactions?
- Methodological Answer : The strain energy (~27 kcal/mol) of the cyclopropane ring enhances reactivity in ring-opening or functionalization reactions. The electron-withdrawing bromophenyl group stabilizes transition states in Pd-catalyzed couplings , while steric hindrance from the carboxylic acid directs regioselectivity. Computational studies (DFT) predict favorable activation barriers for C–C bond cleavage at the cyclopropane bridgehead . Table 2 : Reactivity trends in cross-coupling reactions:
| Reaction Type | Catalyst | Yield (%) | Selectivity |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 70–80 | >95% para |
| Heck | Pd(OAc)₂ | 50–60 | 80% trans |
Q. What strategies mitigate enantiomeric instability during scale-up synthesis?
- Methodological Answer :
- Low-temperature reactions : Perform cyclopropanation below –20°C to minimize racemization .
- Chiral auxiliaries : Temporarily install removable groups (e.g., tert-butoxycarbonyl) to lock stereochemistry during intermediate steps .
- In situ monitoring : Use real-time FTIR or Raman spectroscopy to detect early signs of enantiomerization .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking studies : Model interactions with target enzymes (e.g., cyclooxygenase-2) using the bromophenyl moiety as a hydrophobic anchor and the carboxylic acid for hydrogen bonding .
- QSAR analysis : Correlate substituent effects (e.g., halogen position) with inhibitory potency. For example, moving bromine from ortho to para increases COX-2 selectivity by 3-fold .
Contradictions and Resolutions
Q. Discrepancies in reported catalytic efficiencies for cyclopropanation—how to reconcile?
- Analysis : Conflicting yields (e.g., 65–75% vs. 50–60% in Table 1) arise from solvent polarity (aprotic vs. protic) and catalyst loading. Rh(II) catalysts outperform Cu(I) in polar aprotic solvents (e.g., DCM) but require strict anhydrous conditions .
- Resolution : Optimize catalyst-to-substrate ratio (1:100 for Rh; 1:50 for Cu) and use molecular sieves to absorb moisture .
Safety and Handling
Q. What are the critical hazards associated with handling this compound?
- Methodological Answer :
- Toxicity : Avoid inhalation of fine powders; use fume hoods and PPE (gloves, goggles). No occupational exposure limits (OELs) are established, but treat as a potential irritant .
- Environmental : Classify as a Persistent Bioaccumulative Toxicant (PBT) due to bromine content. Dispose via incineration with alkaline scrubbers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
